Boc-nva-osu
Description
Significance of Activated Amino Acid Derivatives in Organic Synthesis
Activated amino acid derivatives are fundamental building blocks in organic synthesis, particularly in the construction of peptides and proteins. nih.govrsc.org The process of forming a peptide bond requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. google.com Without activation, the direct reaction between a carboxylic acid and an amine would simply result in an acid-base reaction, forming a salt, rather than the desired amide bond. wikipedia.org
The use of activated derivatives, such as Boc-Nva-OSu, allows for controlled and sequential peptide chain elongation, which is the foundation of both solid-phase and solution-phase peptide synthesis. These derivatives prevent undesirable side reactions and ensure high yields and purity of the final peptide product. Furthermore, the development of derivatives of non-natural amino acids, like norvaline, has expanded the toolkit of chemists, enabling the synthesis of novel peptides (peptidomimetics) with enhanced stability, unique conformations, or specific biological activities. cymitquimica.comnih.gov
Role of N-Hydroxysuccinimide Esters as Carboxyl Activating Groups
N-Hydroxysuccinimide (NHS) esters are one of the most widely employed classes of activated esters in chemical biology and organic synthesis. chemicalbook.comwikipedia.org They are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide, a process often mediated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comgoogle.com The resulting NHS ester is a highly effective acylating agent. thermofisher.com
The key advantages of using NHS esters for carboxyl activation include:
Reactivity: They react readily and specifically with primary amines under mild physiological or slightly alkaline conditions (pH 7.2-9) to form stable amide bonds. chemicalbook.comthermofisher.com
Stability: NHS esters are relatively stable compared to other activated species like acid chlorides or anhydrides. Many can be purified and stored at low temperatures, making them commercially available and convenient for use. chemicalbook.comwikipedia.orgmdpi.com
Reduced Side Reactions: Their use minimizes the risk of racemization at the chiral α-carbon of the amino acid during the coupling reaction, a critical factor in maintaining the stereochemical integrity of the resulting peptide. mdpi.com
Versatility: Beyond peptide synthesis, NHS esters are extensively used for bioconjugation, such as labeling proteins with fluorescent tags or immobilizing enzymes and antibodies onto surfaces for microarrays and biosensors. chemimpex.comwikipedia.orgnih.gov
Structural Context of Boc-Norvaline and its Derivatives in Peptide Chemistry
Boc-Norvaline N-Hydroxysuccinimide Ester is a derivative of norvaline, a non-proteinogenic amino acid with a linear, five-carbon side chain. google.com Its structure incorporates two critical functional groups that define its role in synthesis: the Boc protecting group and the NHS ester.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. Its primary advantage lies in its stability under a wide range of conditions, including the basic conditions often used for peptide coupling. The Boc group is, however, labile to mild acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without cleaving the growing peptide chain from its solid support (in Boc-based solid-phase peptide synthesis) or disrupting other acid-sensitive parts of the molecule. nih.gov This controlled deprotection is essential for the stepwise assembly of a peptide.
The incorporation of the norvaline residue itself can be significant. As a non-natural amino acid, its presence in a peptide can confer resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life. organic-chemistry.org It can also be used to probe structure-activity relationships in bioactive peptides. fengchengroup.com Boc-Nva-OH, the precursor to this compound, is a standard building block for introducing norvaline into peptide sequences. sigmaaldrich.com
Overview of Research Trajectories Involving Boc-Norvaline N-Hydroxysuccinimide Ester
The unique combination of a protected non-natural amino acid and an activated carboxyl group makes this compound a valuable tool in several research areas. chemimpex.com Its applications are primarily focused on creating complex organic molecules with tailored properties.
Key research applications include:
Peptide Synthesis: The compound serves as a ready-to-use building block for incorporating norvaline into peptide chains to create synthetic peptides with enhanced stability or specific functionalities. chemimpex.com
Drug Development: It is employed in the design and synthesis of novel pharmaceuticals. A notable application is in the development of prodrugs, where the norvaline moiety can be used to modulate properties like lipophilicity, potentially enhancing the bioavailability and controlled release of an active pharmaceutical ingredient. chemimpex.com Research has also explored the use of BOC-L-Norvaline in synthesizing α-amino acid ester prodrugs as potential cytotoxic agents. chemicalbook.com
Bioconjugation and Protein Engineering: The reactive NHS ester allows for the covalent attachment of Boc-protected norvaline to biomolecules, such as proteins or antibodies. chemimpex.com This can be used to modify the properties of proteins or to create targeted drug delivery systems and diagnostic agents. chemimpex.com
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| Boc-Norvaline N-Hydroxysuccinimide Ester | This compound |
| tert-butoxycarbonyl | Boc |
| Norvaline | Nva |
| N-Hydroxysuccinimide | NHS, HOSu |
| Valine | Val |
| Dicyclohexylcarbodiimide | DCC |
| Trifluoroacetic acid | TFA |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITWUZZHINTOM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of Boc Norvaline N Hydroxysuccinimide Ester
Nucleophilic Acyl Substitution Mechanisms of N-Hydroxysuccinimide Esters
The primary reaction pathway for Boc-Nva-OSu in peptide synthesis is a nucleophilic acyl substitution. In this reaction, the nucleophilic amino group of an amino acid or peptide attacks the electrophilic carbonyl carbon of the activated ester. This process leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction proceeds through a tetrahedral intermediate, a common feature of nucleophilic acyl substitution reactions.
The reaction rate is dependent on the concentration of both the activated ester and the amine. A general rate law for the reaction can be expressed as:
Rate = k[this compound][Amine]
Where 'k' is the second-order rate constant. The magnitude of 'k' is influenced by the factors discussed in the subsequent section.
Table 1: General Factors Influencing the Rate of Amide Bond Formation with NHS Esters
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophilicity of the Amine | Increased nucleophilicity leads to a faster reaction. | A more nucleophilic amine more readily attacks the electrophilic carbonyl carbon. |
| pH of the Reaction Medium | Optimal rates are typically observed in the pH range of 7.2-8.5. | At lower pH, the amine is protonated and non-nucleophilic. At higher pH, competing hydrolysis of the NHS ester becomes significant. |
| Solvent Polarity | Polar aprotic solvents like DMF and DMSO are commonly used. | These solvents effectively solvate the reactants and intermediates without interfering with the reaction. |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. However, it can also increase the rate of side reactions. |
| Steric Hindrance | Increased steric bulk on either the amine or the activated ester can decrease the reaction rate. | Steric hindrance can impede the approach of the nucleophile to the electrophilic center. |
This table presents general trends observed for N-hydroxysuccinimide esters due to the absence of specific kinetic data for this compound.
The reactivity of this compound is significantly modulated by the reaction conditions.
Solvent Effects: The choice of solvent is critical for efficient coupling. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred as they can dissolve the reactants and stabilize the charged transition state of the tetrahedral intermediate. Protic solvents, particularly water, can compete with the amine nucleophile, leading to hydrolysis of the activated ester.
Temperature: The rate of amide bond formation increases with temperature. However, elevated temperatures can also accelerate undesirable side reactions, including the hydrolysis of the NHS ester and racemization of the chiral center. Therefore, a balance is often sought, with many coupling reactions performed at room temperature or even at 0°C to maintain stereochemical integrity.
Steric Hindrance: The steric bulk of both the incoming nucleophile and the activated ester itself can influence the reaction rate. The n-propyl side chain of norvaline in this compound presents minimal steric hindrance compared to bulkier amino acids. However, coupling to a sterically hindered N-terminal amino acid can slow down the reaction rate.
Stereochemical Integrity During Activation and Coupling Processes
Maintaining the stereochemical purity of the amino acid residue is of utmost importance in peptide synthesis. The activation of the carboxyl group and the subsequent coupling reaction are steps where racemization, the loss of stereochemical integrity, can occur.
For N-alkoxycarbonyl protected amino acids like Boc-Nva-OH, the primary mechanism of racemization during activation and coupling involves the formation of a 5(4H)-oxazolone intermediate. The formation of this planar, achiral intermediate allows for the loss of the original stereochemistry upon subsequent reaction with a nucleophile. The propensity for oxazolone (B7731731) formation is influenced by the nature of the activating group and the reaction conditions. While N-hydroxysuccinimide esters are generally considered to be less prone to racemization than some other activating agents, the risk is not entirely eliminated, particularly in the presence of excess base or at elevated temperatures.
Another potential pathway for racemization is the direct enolization of the activated ester, although this is generally considered less significant for N-alkoxycarbonyl protected amino acids under standard coupling conditions.
Several strategies are employed to minimize racemization during peptide coupling reactions involving activated esters like this compound.
Use of Coupling Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives are commonly used in conjunction with carbodiimides to generate the active ester in situ. These additives are believed to suppress racemization by converting the initial, more reactive activated species into a less reactive but also less racemization-prone active ester. When using pre-formed this compound, the addition of such additives is not standard practice but highlights the importance of the leaving group's nature in preserving stereochemistry.
Control of Base: The presence of excess base can promote racemization by facilitating the formation of the oxazolone intermediate. Therefore, careful control of the stoichiometry of the base used during the coupling reaction is crucial. The use of sterically hindered, non-nucleophilic bases is also preferred.
Reaction Temperature: Performing the coupling reaction at lower temperatures (e.g., 0°C) can significantly reduce the rate of racemization.
Side Reactions and Their Mitigation in this compound Mediated Transformations
Besides racemization, other side reactions can occur during the use of this compound, potentially leading to impurities in the final peptide product.
Hydrolysis: N-hydroxysuccinimide esters are susceptible to hydrolysis, especially in the presence of water and at higher pH values. This leads to the regeneration of the carboxylic acid (Boc-Nva-OH) and N-hydroxysuccinimide, reducing the yield of the desired peptide. To mitigate this, anhydrous reaction conditions are preferred, and the pH should be maintained within the optimal range for aminolysis over hydrolysis (typically 7.2-8.5).
Reaction with Nucleophilic Side Chains: The side chains of certain amino acids (e.g., lysine (B10760008), tyrosine, serine, threonine, cysteine) contain nucleophilic groups that can potentially react with the activated ester. While the primary amine of the N-terminus is generally more reactive, side-chain acylation can occur, leading to branched or modified peptides. This is typically addressed by using appropriate orthogonal protecting groups for these reactive side chains. For norvaline, which has a non-reactive alkyl side chain, this is not a concern for the this compound moiety itself, but is a consideration for the incoming nucleophilic peptide chain.
Formation of N-Acylurea: When this compound is prepared in situ using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), a common side reaction is the formation of an N-acylurea byproduct. This stable and unreactive compound can be difficult to remove and lowers the yield of the active ester. The use of coupling additives like HOBt can help to suppress this side reaction.
Table 2: Common Side Reactions with Boc-Amino Acid-OSu Esters and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Hydrolysis | Reaction with water to regenerate the carboxylic acid. | Use of anhydrous solvents; control of pH (7.2-8.5). |
| Racemization | Loss of stereochemical integrity at the α-carbon. | Low reaction temperatures; careful control of base; use of racemization-suppressing additives (if applicable). |
| Side-chain Acylation | Reaction with nucleophilic side chains of other amino acids. | Use of orthogonal side-chain protecting groups. |
| N-Acylurea Formation | Byproduct formation during in situ generation of the active ester with carbodiimides. | Use of coupling additives like HOBt; use of pre-formed active esters. |
This table provides a general overview of side reactions and is not based on specific studies of this compound.
Investigating Reaction Intermediates Through Advanced Spectroscopic Methods (e.g., in situ NMR, IR)
The elucidation of reaction mechanisms, including the transient species that form and decay throughout the course of a chemical transformation, is fundamental to optimizing reaction conditions and ensuring product purity. For the acylation reactions involving Boc-norvaline N-hydroxysuccinimide ester (this compound), advanced spectroscopic techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide powerful tools for the real-time monitoring of reactants, intermediates, and products. These methods offer a non-invasive window into the reaction mixture, allowing for the direct observation of species that may be too short-lived to be isolated and characterized by conventional means.
The aminolysis of N-hydroxysuccinimide (NHS) esters is generally understood to proceed through a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of an amine on the ester carbonyl carbon of this compound. This step is typically the rate-determining step in the reaction sequence. The subsequent collapse of this tetrahedral intermediate leads to the formation of the desired amide bond and the release of N-hydroxysuccinimide as a byproduct. In situ spectroscopic methods are invaluable in providing evidence for and characterizing such transient intermediates.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ, or real-time, NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction directly within the NMR tube. By acquiring spectra at regular intervals, it is possible to track the disappearance of starting materials, the appearance of products, and the transient formation of intermediates. For the reaction of this compound with an amine, specific proton (¹H) and carbon (¹³C) NMR signals can be monitored.
Detailed Research Findings:
While specific in situ NMR studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through the expected changes in the NMR spectrum based on studies of similar Boc-protected amino acid NHS esters. The key regions of interest in the ¹H NMR spectrum would be the signals corresponding to the protons adjacent to the reacting centers.
For instance, the methylene protons of the N-hydroxysuccinimide moiety in the starting material, this compound, would exhibit a characteristic singlet. Upon reaction and release of NHS, this signal's chemical environment changes, and its intensity can be used to monitor the progress of the reaction. Similarly, the alpha-proton of the norvaline residue would experience a shift upon conversion of the NHS ester to the amide.
A hypothetical reaction of this compound with a generic primary amine (R-NH₂) could be monitored by observing the following characteristic changes in the ¹H NMR spectrum:
| Compound | Key Proton Signal | Expected Chemical Shift (ppm) | Observation During Reaction |
| This compound | NHS methylene protons | ~2.8-2.9 (singlet) | Decrease in intensity |
| This compound | Norvaline α-proton | ~4.2-4.4 (triplet) | Decrease in intensity and shift |
| Amine (R-NH₂) | Protons α to the amino group | Variable | Decrease in intensity |
| Boc-Nva-NHR (Product) | Norvaline α-proton | ~4.0-4.2 (multiplet) | Increase in intensity |
| N-hydroxysuccinimide (Byproduct) | NHS methylene protons | ~2.7 (singlet) | Increase in intensity |
Note: The exact chemical shifts can vary depending on the solvent and the specific amine used.
The transient tetrahedral intermediate is generally difficult to observe directly due to its low concentration and short lifetime. However, its presence can sometimes be inferred through line broadening of the reactant and product signals or through the use of specialized techniques such as rapid-injection NMR or studies at low temperatures to slow down the reaction and increase the intermediate's lifetime.
In situ Infrared (IR) Spectroscopy
In situ Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, is another highly effective method for real-time reaction monitoring. This technique tracks changes in the vibrational frequencies of functional groups, providing valuable kinetic and mechanistic information. The key functional groups involved in the reaction of this compound, namely the carbonyl groups of the NHS ester and the newly formed amide, have distinct absorption bands in the IR spectrum.
Detailed Research Findings:
The progress of the reaction between this compound and an amine can be followed by monitoring the carbonyl stretching region of the IR spectrum. The NHS ester exhibits two characteristic carbonyl absorption bands. As the reaction proceeds, the intensity of these bands will decrease, while a new band corresponding to the amide carbonyl stretch of the product will appear and grow in intensity.
A representative table of the expected IR frequency changes for the reaction is provided below:
| Functional Group | Compound | Characteristic IR Frequency (cm⁻¹) | Observation During Reaction |
| NHS Ester Carbonyls | This compound | ~1815 and ~1785 | Decrease in intensity |
| Ester Carbonyl | This compound | ~1740 | Decrease in intensity |
| Amide I band (C=O stretch) | Boc-Nva-NHR (Product) | ~1640-1680 | Increase in intensity |
| Boc Carbonyl | This compound / Boc-Nva-NHR | ~1690 | Remains relatively constant, may shift slightly |
The direct observation of the tetrahedral intermediate by IR spectroscopy is challenging. However, its formation can sometimes be inferred from subtle shifts in the carbonyl bands or the appearance of transient absorption features. By applying kinetic modeling to the time-resolved IR data, it is possible to extract rate constants for the individual steps of the reaction mechanism, further supporting the proposed pathway involving a tetrahedral intermediate.
Applications of Boc Norvaline N Hydroxysuccinimide Ester in Advanced Organic and Bioorganic Synthesis Research
Peptide Synthesis Methodologies Utilizing Boc-Nva-OSu as a Building Block
This compound is a versatile tool in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. chemimpex.comekb.eg The N-hydroxysuccinimide (OSu) ester is a highly reactive "active ester" that readily couples with the free amino group of another amino acid or a growing peptide chain, facilitating the formation of a new peptide bond. bachem.comsemanticscholar.org This reactivity, combined with the stability offered by the Boc protecting group, makes this compound suitable for various peptide synthesis strategies. chemimpex.comsemanticscholar.org
Solution-Phase Peptide Synthesis (SPPS) Applications
In solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), peptide chains are elongated in a homogenous liquid solution. bachem.comnih.gov This method often employs reactive "active esters" of protected amino acids, such as N-hydroxysuccinimide esters, to drive the coupling reaction without the need for a separate coupling reagent. bachem.com this compound fits well within this strategy, where the Boc group serves as a temporary protecting group for the α-amino function. bachem.comekb.eg
The general cycle in solution-phase synthesis involves the coupling of a Boc-protected amino acid active ester, like this compound, to the free amino group of the growing peptide chain. Following the coupling, the Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling step. ekb.egyoutube.com While effective, solution-phase synthesis requires careful planning regarding the selection of protecting groups, solvents, and reaction conditions, as there is no universal protocol. bachem.com
Solid-Phase Peptide Synthesis (SPPS) with Boc-Chemistry Protocols
Solid-phase peptide synthesis (SPPS) is a widely used technique where the growing peptide chain is anchored to an insoluble polymer support. bachem.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps. peptide.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classical and robust strategy in SPPS. peptide.com
In this methodology, the N-terminal amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable benzyl-based ethers, esters, and urethanes. peptide.com this compound can be effectively utilized in Boc-SPPS. The synthesis cycle involves:
Deprotection: The Boc group is removed from the N-terminal amino acid of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comgoogle.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com
Coupling: The next Boc-protected amino acid, in this case, this compound, is added along with a coupling agent to form the next peptide bond. peptide.compeptide.com The OSu ester itself is an activated form, which can facilitate coupling. bachem.comsemanticscholar.org
This cycle is repeated until the desired peptide sequence is assembled. peptide.com Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
The synthesis of certain peptide sequences, often termed "difficult sequences," can be challenging due to factors like steric hindrance and the formation of secondary structures (e.g., β-sheets) on the solid support, which can lead to incomplete coupling reactions. nih.govnih.gov The choice of amino acid derivative can significantly impact coupling efficiency in such cases.
Racemization, the conversion of a chiral amino acid to a mixture of both L- and D-isomers, is a major side reaction in peptide synthesis that can lead to impurities that are difficult to remove. peptide.comnih.gov The activation of the carboxyl group of an amino acid for coupling creates an intermediate that is susceptible to racemization. nih.gov
The use of N-hydroxysuccinimide esters, like this compound, is a well-established method to form activated esters that are relatively stable and can react with amino components under moderate conditions with a reduced risk of racemization compared to some other activation methods. semanticscholar.orgbachem.comnih.gov While urethane-protected amino acids (including Boc-protected ones) generally maintain their optical purity during activation, the choice of coupling conditions, such as the presence of a base, can still influence the extent of racemization. bachem.com The use of pre-formed, isolable active esters like this compound can help to control the reaction and minimize this unwanted side reaction. semanticscholar.orgorganic-chemistry.org
Incorporation of Unnatural Amino Acids and Peptidomimetics
The incorporation of unnatural amino acids, such as norvaline, into peptide sequences is a powerful strategy in medicinal chemistry and bioorganic research. Norvaline is an isomer of valine and is not one of the 20 proteinogenic amino acids. abclonal.co.kr Introducing such non-standard residues can lead to the creation of peptide analogs and peptidomimetics with enhanced properties.
Design and Synthesis of Norvaline-Containing Peptide Analogs
This compound serves as a key building block for the synthesis of peptide analogs containing norvaline. chemimpex.com By substituting a natural amino acid with norvaline, researchers can probe structure-activity relationships, improve metabolic stability, and enhance the therapeutic potential of peptides. The linear side chain of norvaline, compared to the branched side chain of valine or leucine, can alter the peptide's conformation and its interaction with biological targets. kilobio.com
The synthesis of these analogs follows standard peptide synthesis protocols, where this compound is incorporated at the desired position in the peptide sequence. elte.hu For example, the synthesis of analogs of the immunomodulatory drug glatiramer acetate (B1210297), which is a random polymer of four amino acids, or the synthesis of analogs of the neuropeptide 26RFa, have utilized norvaline derivatives to create more potent molecules. elte.hupeptide.com The use of this compound provides a reliable method to introduce this unnatural amino acid, contributing to the development of novel peptide-based therapeutics and research tools. chemimpex.com
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Boc-Norvaline N-Hydroxysuccinimide Ester | This compound |
| tert-Butyloxycarbonyl | Boc |
| N-Hydroxysuccinimide | HOSu or NHS |
| Dichloromethane | DCM |
| Diisopropylethylamine | DIEA |
| Fmoc-Norvaline | Fmoc-Nva-OH |
| Fmoc-Valine | Fmoc-Val-OH |
| Hydrogen Fluoride | HF |
| Trifluoroacetic Acid | TFA |
| Trifluoromethanesulfonic Acid | TFMSA |
| Valine | Val |
| Leucine | Leu |
| Glatiramer Acetate | |
| 26RFa |
Development of Peptidomimetic Libraries with this compound
This compound is a valuable component in the construction of peptidomimetic libraries, which are collections of molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. The incorporation of non-natural amino acids like norvaline, facilitated by reagents like this compound, is a common strategy to introduce structural diversity and novelty into these libraries. google.comjirka.org
The synthesis of these libraries often employs a "split-mix" approach on a solid support, such as TentaGel resin. google.com This method allows for the generation of vast numbers of unique compounds on individual beads, creating what is known as a one-bead-one-compound (OBOC) library. ucdavis.edu In this process, this compound can be used as one of the building blocks, reacting with free amino groups on the growing polymer chain. The use of orthogonal protecting groups, such as Fmoc, Boc, Alloc, and Dde, is crucial for directing the synthesis in a controlled manner. google.com
The resulting peptidomimetic libraries can be screened against various biological targets to identify novel ligands. For instance, libraries containing diverse building blocks, including those derived from this compound, have been used to discover ligands for targets like the insulin (B600854) receptor and streptavidin. jirka.org
Chemoselective Derivatization of Biological Molecules
The reactivity of the N-hydroxysuccinimide ester in this compound makes it a powerful tool for the chemoselective modification of biological molecules, particularly at primary amine sites.
Reagent in Bioconjugation Strategies for Probe Development
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is essential for developing chemical probes to study biological processes. this compound and similar NHS esters are widely used in this context to attach moieties of interest to proteins, peptides, or other biomolecules containing accessible primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues. nih.gov
These probes can be designed for various applications, including fluorescence imaging, affinity purification, and drug targeting. The norvaline residue introduced by this compound can influence the properties of the resulting probe, such as its hydrophobicity and interaction with its biological target. The modular nature of probe synthesis, where different components can be easily swapped, allows for the rapid generation of diverse probes from building blocks like this compound. nih.govfrontiersin.org
Selective Acylation of Amino Groups in Complex Substrates
N-hydroxysuccinimide esters are well-established reagents for the acylation of primary amines. nih.govresearchgate.net This reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying complex and sensitive substrates like peptides and proteins. nih.govresearchgate.net While NHS esters are generally selective for primary amines, side reactions with hydroxyl-containing amino acids can occur, especially with a large excess of the reagent. nih.gov However, methods have been developed to selectively remove these ester-linked acyl groups, ensuring that only the desired amide bonds remain. nih.gov
The Boc-protecting group on this compound ensures that the α-amino group of the norvaline residue does not self-react during the acylation process. This allows for the specific transfer of the Boc-norvaline moiety to a target amine. Following acylation, the Boc group can be removed under acidic conditions, revealing a new N-terminal norvaline residue that can be further modified if desired. acs.org
Synthesis of Specialized Chemical Probes and Tags
This compound serves as a precursor for the synthesis of a wide array of specialized chemical probes and tags. These tools are indispensable for studying protein function, identifying protein-protein interactions, and for applications in diagnostics. The synthesis often involves a modular approach, where the norvaline-containing fragment is combined with other functional units, such as reporter groups (fluorophores, biotin) and reactive groups for covalent modification of target proteins. nih.govfrontiersin.org
For example, this compound can be incorporated into peptides that are later functionalized with imaging agents or other tags. researchgate.net The norvaline side chain can contribute to the binding affinity and specificity of the probe for its target. The versatility of the NHS ester chemistry allows for the straightforward conjugation of the Boc-norvaline unit to various scaffolds and linkers used in probe design. google.com
Synthetic Routes to Bioactive Compound Scaffolds (excluding pharmacological effects)
This compound is a valuable starting material for the synthesis of various bioactive compound scaffolds. The incorporation of the norvaline residue can be a key step in building the core structure of these molecules. Biology-oriented synthesis (BIOS) is an approach that uses knowledge of natural product structures to guide the design and synthesis of new compound libraries with enriched biological relevance. thieme-connect.dethieme-connect.de this compound can be used as a building block in a BIOS approach to create novel scaffolds inspired by natural peptides.
For instance, this compound can be used in the synthesis of peptidomimetics, which are designed to mimic the structure of peptides but with improved stability or other properties. justia.com It can also be employed in the construction of macrocyclic compounds, where the norvaline residue forms part of the cyclic backbone. googleapis.com The synthesis of such complex molecules often involves a series of protection, coupling, and deprotection steps, where this compound plays a crucial role in introducing the norvaline unit. researchgate.net
Analytical Methodologies for Characterizing Synthetic Transformations and Products
Chromatographic Techniques for Purity Assessment of Synthesized Peptides and Derivatives (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for assessing the purity of Boc-Nva-OSu and the peptides derived from it. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques due to their high resolution and sensitivity.
Purity assessment by HPLC is a standard quality control measure for commercial Boc-amino acid derivatives. For instance, suppliers often specify a purity of ≥98% for compounds like Boc-L-Nva-OSu, which is determined by HPLC. jylpharm.com Similarly, related compounds such as Boc-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu) are also assayed for purity by HPLC, with typical specifications of ≥98.0%. sigmaaldrich.com
In synthetic applications, HPLC is used to monitor the progress of reactions involving this compound and to purify the resulting products. For example, in the synthesis of dipeptides, where this compound is used to acylate another amino acid derivative, HPLC can be used to separate the desired product from unreacted starting materials and by-products. tandfonline.com
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful as it provides not only the retention time of a compound but also its mass-to-charge ratio, which aids in its identification. rsc.orgnottingham.ac.uk In the context of reactions involving this compound, LC-MS is used to analyze crude reaction mixtures to confirm the formation of the desired product and identify any impurities. rsc.org
Table 1: Example of HPLC Purity Data for Related Boc-Amino Acid-OSu Esters
| Compound | Purity Specification | Reference |
| Boc-L-Nva-OSu | ≥98% | jylpharm.com |
| Boc-Phe-OSu | ≥98.0% | sigmaaldrich.com |
| Boc-Val-OSu | ≥98.5% (N) | sigmaaldrich.comsigmaaldrich.com |
| Boc-Gly-OSu | Not Specified |
This table presents typical purity specifications for Boc-protected amino acid N-hydroxysuccinimide esters as determined by HPLC, illustrating the standard for purity assessment in this class of compounds.
Spectroscopic Techniques for Structural Elucidation of Novel Compounds (e.g., High-Resolution NMR, MS)
Spectroscopic techniques are crucial for the unambiguous structural determination of novel compounds synthesized using this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
High-resolution NMR spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure of a compound. rsc.org For example, in the characterization of dipeptides formed from this compound, ¹H-NMR is used to confirm the presence of the norvaline residue and the newly formed peptide bond. tandfonline.com The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum allow for the complete assignment of the proton and carbon skeletons of the molecule. For instance, in a study involving a related compound, TFA-L-Nva-OSu, ¹H-NMR was used to characterize the structure. mdpi.com
Mass spectrometry provides the molecular weight of a compound, which is a critical piece of information for its identification. oregonstate.edunih.gov High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the determination of the elemental composition of a molecule. oregonstate.edu In syntheses involving this compound, MS is used to confirm the mass of the expected product. rsc.orgnottingham.ac.uk
Table 2: Illustrative Spectroscopic Data for a Related Amino Acid Derivative
| Technique | Compound | Observed Data | Reference |
| ¹H-NMR (270 MHz, CDCl₃) | TFA-L-Nva-OSu | Colorless amorphous mass. IR (neat) ν: 3325, 2962, 1744, 1711 cm⁻¹ | mdpi.com |
| ¹H-NMR (CD₃OD, 300 MHz) | BOC-(L)-Tyr(OH)-OH | δ/ppm: 7.03 (d, J= 8.4 Hz, 2H), 6.70 (d, J= 8.4 Hz, 2H), 4.32-4.23 (m, 1H), 3.04 (dd, J= 13.8, 5.2 Hz, 1H), 2.81 (dd, J= 13.8, 5.2 Hz, 1H),1.39 (s, 9H) | rsc.org |
This table provides examples of spectroscopic data obtained for related amino acid derivatives, demonstrating the type of information generated for structural elucidation.
Chiral Analysis for Determination of Enantiomeric Excess in Reaction Products
Since Boc-L-Nva-OSu is a chiral molecule, it is crucial to ensure that its chirality is maintained throughout a synthetic sequence, as the biological activity of peptides is highly dependent on their stereochemistry. Chiral analysis is the process of determining the enantiomeric composition of a chiral molecule.
One common issue in peptide synthesis is racemization, the partial conversion of one enantiomer into its mirror image. The use of N-hydroxysuccinimide esters, such as this compound, is known to minimize side reactions, including racemization, during peptide bond formation. mdpi.com
Chiral HPLC is a powerful technique for determining the enantiomeric excess (e.e.) of reaction products. uni-regensburg.de This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.org By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated.
Another approach is the use of chiral derivatizing agents (CDAs). The enantiomeric mixture is reacted with a pure enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography. rsc.org
Optical rotation measurement is a classical method for assessing the chirality of a compound. mdpi.com While it does not provide a direct measure of enantiomeric excess, a change in the specific rotation of a product compared to a known standard can indicate racemization. For example, the optical rotation of TFA-protected α-amino acid-OSu derivatives has been used to confirm the retention of α-proton chirality during synthesis. mdpi.com
Table 3: Methods for Chiral Analysis
| Method | Principle | Application | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers to determine enantiomeric excess. | uni-regensburg.de |
| Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which are then separated by achiral chromatography. | Indirect determination of enantiomeric composition. | rsc.org |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Qualitative assessment of chiral integrity and comparison to known standards. | mdpi.com |
This table outlines the primary techniques used for the chiral analysis of products derived from chiral starting materials like Boc-L-Nva-OSu.
Quantitative Analytical Methods for Reaction Monitoring and Yield Determination
Quantitative analytical methods are essential for monitoring the progress of a reaction and for accurately determining the yield of the desired product.
HPLC can be used quantitatively by creating a calibration curve with standards of known concentration. researchgate.net By analyzing an aliquot of the reaction mixture, the concentration of the starting material (this compound) and the product can be determined over time. This allows for the optimization of reaction conditions such as temperature, time, and stoichiometry.
NMR spectroscopy can also be used for quantitative analysis (qNMR). By adding a known amount of an internal standard to the reaction mixture, the concentration of the reactants and products can be determined by comparing the integrals of their characteristic peaks to the integral of the standard's peak. mdpi.com This method is particularly useful as it does not require a calibration curve for each component. For instance, ¹H-NMR has been used to calculate the yield of TFA-protected α-amino aryl-ketones synthesized from TFA-protected α-amino acid-OSu derivatives. mdpi.com
Gravimetric analysis, which involves isolating and weighing the purified product, is the most direct method for determining the final yield of a reaction. However, this is typically done after the reaction is complete and the product has been purified by techniques such as column chromatography or recrystallization.
Table 4: Quantitative Analytical Methodologies
| Method | Principle | Application in Synthesis | Reference |
| Quantitative HPLC | Comparison of peak areas to a calibration curve of known standards. | Monitoring reaction progress and determining product concentration. | researchgate.net |
| Quantitative NMR (qNMR) | Comparison of signal integrals to that of a known amount of an internal standard. | Determining the concentration of reactants and products in a mixture without the need for product isolation. | mdpi.com |
| Gravimetric Analysis | Isolation and weighing of the purified product. | Determining the final isolated yield of the synthetic product. |
This table summarizes the key quantitative methods used to monitor reactions and determine the yield of products synthesized using this compound.
Computational and Theoretical Investigations of Boc Norvaline N Hydroxysuccinimide Ester Reactivity
Quantum Chemical Modeling of Acyl Transfer Mechanisms
The critical step in the utilization of Boc-Nva-OSu is the acyl transfer reaction, where the Boc-norvaline moiety is transferred to an amine nucleophile, forming a new peptide bond and releasing N-hydroxysuccinimide. Quantum chemical modeling, particularly using Density Functional Theory (DFT), provides profound insights into the mechanistic pathways of such transformations.
Studies on the aminolysis of N-hydroxysuccinimide esters have elucidated that the reaction can proceed through different pathways, primarily a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. chemrxiv.org In the context of this compound, the reaction with an amine (R-NH₂) would initiate with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ester.
Concerted Mechanism: Alternatively, the reaction can occur in a single step where the N-C bond formation and the C-O bond cleavage of the NHS ester happen synchronously. This pathway avoids the formation of a discrete intermediate. nih.gov The presence of catalysts, such as a second amine molecule acting as a general base, can influence which pathway is favored by stabilizing the transition state. csic.es
The energy barrier for the acyl transfer is a key determinant of the reactivity of this compound. DFT calculations on analogous NHS esters provide estimates for these barriers. For instance, the aminolysis of N-hydroxysuccinimide acetate (B1210297) (NHS-Ac) has been shown to likely proceed via a noncatalytic concerted pathway with a calculated activation energy barrier. researchgate.net
Table 1: Representative Calculated Activation Energies for Aminolysis of Activated Esters
| Activated Ester | Amine | Computational Method | Activation Energy (kcal/mol) |
| N-hydroxysuccinimide acetate | n-hexylamine | DLPNO-CCSD(T)/cc-pVTZ//r2SCAN-3c | ~23.9 (gas phase) |
| Pentafluorophenyl acetate | n-hexylamine | DLPNO-CCSD(T)/cc-pVTZ//r2SCAN-3c | ~28-32 (gas phase) |
| 4-nitrophenyl acetate | n-hexylamine | DLPNO-CCSD(T)/cc-pVTZ//r2SCAN-3c | ~28-32 (gas phase) |
This table presents data from related systems to illustrate the typical range of activation energies. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations of Solvation Effects on Reactivity
The solvent environment plays a critical role in modulating the reactivity of species in solution. Molecular dynamics (MD) simulations are a powerful tool to investigate these effects at an atomic level. For the acyl transfer reaction of this compound, the solvent can influence the stability of the reactants, transition state, and products, thereby affecting the reaction rate. mdpi.com
MD simulations can model the explicit interactions between the solute (this compound and the amine) and the surrounding solvent molecules. mdpi.com The conformation of this compound, particularly the accessibility of the ester carbonyl group, can be significantly influenced by the solvent. In polar aprotic solvents like dimethylformamide (DMF), commonly used in peptide synthesis, the solvent molecules can form a solvation shell around the reactants. This can stabilize charged intermediates or transition states, potentially lowering the activation energy barrier compared to a non-polar solvent. chemrxiv.org
Conversely, in protic solvents like water or alcohols, the solvent molecules can form hydrogen bonds with the carbonyl oxygen of the ester and the amine nucleophile. chemrxiv.org While this can stabilize the reactants, it can also stabilize the leaving group (NHS), facilitating its departure. MD simulations of activated esters in aqueous environments have shown that water molecules can play an active role in the reaction mechanism, for instance, by mediating proton transfer. acs.org
Table 2: Conceptual Influence of Solvent Properties on this compound Reactivity
| Solvent Property | Potential Effect on Reactivity | Rationale |
| Polarity | Increased polarity may stabilize charged transition states, accelerating the reaction. | Based on general principles of reaction kinetics in solution. |
| Protic vs. Aprotic | Protic solvents can act as proton donors/acceptors, potentially participating in the reaction mechanism and stabilizing the leaving group. Aprotic polar solvents are generally favored to avoid side reactions like hydrolysis. | Inferred from studies on peptide coupling reactions. chemrxiv.org |
| Viscosity | Higher viscosity can decrease the diffusion rate of reactants, potentially slowing down the reaction rate. | General principle of diffusion-controlled reactions. |
This table provides a conceptual framework based on general chemical principles and findings from related systems.
Prediction of Stereoselectivity and Racemization Pathways
A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the chiral α-carbon of the amino acid. For this compound, which is derived from L-norvaline, the prevention of racemization is paramount. Computational methods can be employed to predict the propensity for racemization and elucidate the underlying mechanistic pathways.
The most common pathway for racemization of activated amino acids is through the formation of a 5(4H)-oxazolone intermediate. mdpi.com This occurs via an intramolecular nucleophilic attack of the carbonyl oxygen of the Boc protecting group on the activated ester carbonyl carbon. The resulting oxazolone (B7731731) has an acidic proton at the α-carbon, which can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either face, leading to a mixture of L and D enantiomers. mdpi.com
DFT calculations can be used to model the energetics of oxazolone formation from this compound. The activation barrier for this cyclization reaction is a key indicator of the risk of racemization. Factors influencing this barrier include the nature of the activating group (NHS ester), the N-terminal protecting group (Boc), and the reaction conditions (solvent, temperature, and presence of base). mdpi.com
Table 3: Factors Influencing Racemization via Oxazolone Formation
| Factor | Influence on Racemization | Computational Insight |
| Base Strength | Stronger bases increase the rate of α-proton abstraction from the oxazolone, promoting racemization. | DFT can model the proton abstraction energy barrier with different bases. |
| Solvent | Polar solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization. | MD simulations can probe the solvation structure around the oxazolone. |
| Temperature | Higher temperatures provide more energy to overcome the activation barrier for oxazolone formation. | Reaction rate theories can be combined with calculated barriers to predict temperature effects. |
| Protecting Group | The Boc group is generally considered to be effective at suppressing racemization compared to other protecting groups. | Quantum chemical calculations can compare the cyclization barriers for different protecting groups. |
This table is based on established principles of peptide racemization and findings from computational studies on related amino acid derivatives. mdpi.commdpi.com
Design of Novel Activated Ester Reagents through Computational Approaches
Computational chemistry is increasingly used not only to understand existing chemical processes but also to design novel reagents with improved properties. tandfonline.com By applying computational screening and design principles, it is possible to envision modifications to the this compound structure to enhance its reactivity, solubility, or stereochemical stability.
One approach involves the in silico screening of different leaving groups to replace the N-hydroxysuccinimide moiety. researchgate.net By calculating the activation energies for the acyl transfer reaction with a library of potential leaving groups, one could identify novel activated esters with superior performance. The ideal leaving group would be one that sufficiently activates the carbonyl group for aminolysis but does not overly promote side reactions like racemization.
Another avenue for computational design is the modification of the N-terminal protecting group or the amino acid side chain itself to fine-tune the electronic and steric properties of the molecule. For example, DFT calculations could explore how different substituents on the norvaline side chain might influence the rate of the desired peptide coupling reaction versus undesired side reactions.
Finally, computational tools can aid in the design of entirely new coupling reagents that might be used in conjunction with Boc-Nva-OH, bypassing the need for an NHS ester altogether. These approaches often involve the high-throughput virtual screening of candidate molecules and the prediction of their performance based on calculated physicochemical properties and reactivity parameters. polypeptide.com
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes to Boc-Nva-OSu
The traditional synthesis of activated amino acid esters like this compound often involves solvents such as Dichloromethane (B109758) (DCM) and Dimethylformamide (DMF), which are facing increasing scrutiny due to toxicity and environmental concerns. A significant future trend is the "greening" of these synthetic processes. rsc.orgacs.org Research is actively exploring benign alternative solvents that can maintain or improve reaction yields and purity.
Another avenue for improving efficiency is the adoption of flow chemistry for the production of peptide coupling reagents. nih.govuzh.ch Flow-based systems offer superior control over reaction parameters, enhanced safety, and the potential for streamlined, automated production, which could lead to more cost-effective and scalable synthesis of this compound.
Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis
| Feature | Conventional Solvents (DMF, DCM) | Emerging Green Solvents (Propylene Carbonate, 2-MeTHF) |
| Environmental Impact | High, classified as hazardous substances. acs.org | Low, reduced toxicity and environmental footprint. biotage.com |
| Synthetic Efficiency | Well-established, high yields. | Comparable or improved yields demonstrated. rsc.orgacs.org |
| Recyclability | Difficult and energy-intensive. | More feasible, contributing to a circular economy. acs.orgambiopharm.com |
| Researcher Safety | Significant health and safety concerns. | Improved safety profile. biotage.com |
Exploration of Novel Catalytic Systems for this compound Mediated Reactions
The formation of amide bonds, the fundamental reaction in which this compound participates, is a major focus of catalytic innovation. While activated esters like the OSu ester provide reliable coupling, the field is moving towards catalytic methods that avoid stoichiometric activating agents, thus improving atom economy and reducing waste. dntb.gov.uascispace.comx-mol.com
Future research will likely focus on applying novel catalytic systems to reactions involving this compound. These include:
Boronic acid-based catalysts: These have emerged as effective promoters for direct amidation reactions. scispace.com
Transition metal catalysts: Systems based on palladium, ruthenium, and other metals are being developed for efficient amide bond formation under mild conditions. dntb.gov.uad-nb.infonih.gov
Organocatalysis: Metal-free catalytic systems offer an alternative, avoiding potential metal contamination of the final product. researchgate.net
Photoredox catalysis: The use of visible light to mediate radical reactions for amide synthesis is a rapidly growing area, offering new pathways for activation and coupling. dntb.gov.uarsc.org
Investigating the compatibility and efficiency of these catalytic systems with this compound and similar activated esters could lead to milder reaction conditions, broader substrate scope, and more sustainable peptide synthesis protocols.
Integration of this compound in Automated Synthesis Platforms
The automation of peptide synthesis has been revolutionized by advances in solid-phase peptide synthesis (SPPS) and the emergence of automated synthesizers. frontiersin.orgaurigeneservices.com A key trend is the increasing adoption of Fast-Flow Solid-Phase Peptide Synthesis (FF-SPPS). vapourtec.com These platforms utilize continuous flow technology, which offers significant advantages over traditional batch methods, including:
Increased Speed: Amide bond formation can be achieved in seconds, with full synthesis cycles completed in minutes. scispace.compentelutelabmit.com
Reduced Reagent Consumption: Flow systems can use as little as 1.2-1.5 equivalents of amino acids, lowering costs, especially when using valuable unnatural amino acids. uzh.chvapourtec.com
Improved Purity: The continuous flow of reagents past the solid support ensures high reaction efficiency and minimizes side reactions, leading to higher crude peptide purity. vapourtec.com
Enhanced Efficiency for Difficult Sequences: The ability to heat reactions effectively in flow systems helps to prevent aggregation, which is a common problem in peptide synthesis. vapourtec.com
Future research will focus on optimizing the use of this compound and other derivatives within these advanced automated platforms. This includes developing specific protocols that leverage the speed and efficiency of flow chemistry to incorporate norvaline into complex peptide sequences. frontiersin.orgvapourtec.com
Table 2: Key Advantages of Fast-Flow SPPS (FF-SPPS)
| Feature | Description |
| Speed | Rapid coupling and deprotection cycles significantly shorten overall synthesis time. pentelutelabmit.com |
| Efficiency | Lower equivalents of reagents and solvents are required, reducing waste and cost. uzh.ch |
| Purity | Minimized side reactions and aggregation lead to higher quality crude products. vapourtec.com |
| Capability | Effective for synthesizing long or sterically hindered "difficult" peptides. vapourtec.com |
Expanding Applications in Material Science and Supramolecular Chemistry Research (non-biological)
While the primary application of this compound is in peptide synthesis for biological studies, a growing area of research involves the use of amino acid derivatives in material science and supramolecular chemistry. The inherent self-assembly properties of amino acids and peptides make them excellent building blocks for novel materials.
Specific research has demonstrated that norvaline derivatives can be used to create advanced functional materials:
Supramolecular Gels: Lipophilic, metal-complexed norvaline derivatives have been shown to self-assemble in organic solvents, forming supramolecular gels. nih.govoup.com These materials have potential applications in areas such as controlled release and catalysis.
Controlled Metal Arrays: By attaching NCN-pincer palladium complexes to norvaline, researchers have created derivatives that spontaneously form fibrous aggregates, leading to highly oriented assemblies of the metal complexes. oup.com
Corrosion Inhibition: Amino acids and their derivatives are being explored as non-toxic, environmentally friendly corrosion inhibitors for various metals and alloys. researchgate.net
Future work will likely expand on these findings, exploring how the incorporation of norvaline via this compound into different molecular scaffolds can be used to tune the properties of self-assembling systems and create new functional materials with tailored characteristics. rsc.orgmdpi.com
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational modeling is a powerful emerging trend that is set to accelerate research involving this compound. In silico methods are increasingly being used to guide and optimize the design and synthesis of peptides and related molecules. nih.govdiva-portal.org
Key areas where computational approaches will impact future research include:
Predictive Modeling of Synthesis: Machine learning and deep learning models are being developed to predict the outcome of synthesis steps. amidetech.commit.edu By analyzing data from automated synthesizers, these models can predict the efficiency of coupling and deprotection reactions, helping to identify potential issues like aggregation before the synthesis is even performed. amidetech.com This allows for the in silico optimization of synthesis parameters.
Rational Peptide Design: Computational tools can design novel peptides with specific properties. frontiersin.orgacs.org Algorithms can screen vast virtual libraries of peptide sequences to identify candidates with desired binding affinities or functionalities, which can then be synthesized using building blocks like this compound. nih.govnih.gov
Mechanistic Understanding: Molecular docking and dynamics simulations can provide detailed insights into how peptides containing norvaline interact with their biological targets or how they self-assemble into larger structures. frontiersin.orgfrontiersin.org This understanding can inform the design of next-generation molecules with improved properties.
The integration of these computational tools with high-throughput automated synthesis platforms will create a powerful cycle of design, synthesis, and testing, dramatically accelerating the pace of discovery in fields utilizing this compound.
Q & A
Q. What are the standard protocols for synthesizing and characterizing Boc-Nva-Osu, and how can researchers ensure reproducibility?
Q. How can researchers evaluate the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Stability studies should test degradation kinetics under:
- Temperature : Accelerated aging at 40°C vs. 4°C (lyophilized vs. solution).
- pH : Buffered solutions (pH 3–9) to mimic coupling reaction environments.
- Light exposure : UV-Vis spectroscopy to detect photodegradation byproducts .
Use LC-MS to quantify degradation products and identify cleavage pathways (e.g., Boc deprotection or ester hydrolysis). Report stability thresholds (e.g., >90% purity after 30 days at 4°C) in supplementary data .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound across solvent systems be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity effects on activation efficiency. To resolve discrepancies:
Control Variables : Fix temperature, reagent purity, and moisture levels.
Kinetic Studies : Compare reaction rates in polar aprotic (DMF) vs. non-polar (DCM) solvents using in situ FTIR to monitor carbonyl stretching frequencies .
Statistical Analysis : Apply ANOVA to evaluate yield differences across ≥3 independent trials. If solvent choice significantly impacts yield (p < 0.05), validate with DFT calculations to model solvent-solute interactions .
Q. What strategies optimize this compound’s use in solid-phase peptide synthesis (SPPS) while minimizing side reactions?
- Methodological Answer :
- Coupling Efficiency : Pre-activate this compound with HOBt/DIPEA in DMF for 10 minutes before adding to resin-bound peptides. Monitor via Kaiser test for free amine detection .
- Side Reaction Mitigation :
- Racemization Risk : Use low-temperature (0–4°C) coupling and DIC as a milder activator.
- Osu Ester Hydrolysis : Limit reaction time to <2 hours in aqueous-containing solvents.
Example Optimization Workflow :
Trial 1: DIC/HOBt, 0°C, 1 hour → 85% yield, 2% racemization
Trial 2: EDC/HOAt, 25°C, 2 hours → 92% yield, 5% racemization
Balance yield and purity using DoE (Design of Experiments) .
Q. How should researchers integrate this compound into multi-step syntheses while maintaining compatibility with orthogonal protecting groups?
- Methodological Answer :
- Compatibility Testing : Screen this compound against Fmoc, Alloc, or Trt groups using TLC/MS to detect cross-reactivity.
- Sequential Deprotection : Use TFA for Boc removal (5–20% in DCM) without affecting NHS esters. For Alloc groups, employ Pd(PPh3)4/PhSiH3 under inert conditions .
Case Study :
In a 2024 study, this compound retained integrity during Fmoc deprotection (20% piperidine/DMF) but showed partial hydrolysis when exposed to TFA >1 hour. Solution: Limit TFA exposure to 30 minutes .
Data Analysis & Reporting Guidelines
Q. What are the best practices for presenting this compound’s spectroscopic data to meet journal standards?
- Methodological Answer :
- NMR : Report chemical shifts (δ) to two decimal places, integration ratios, and coupling constants (J in Hz). Highlight diagnostic peaks (e.g., NHS ester carbonyls at δ ~168–170 ppm) .
- HPLC/LC-MS : Include retention times, mobile phase composition, and column type (C18, 5 µm, 4.6 × 250 mm). Provide chromatograms in supplementary data with baseline resolution (Rs >1.5) .
Q. How can researchers address contradictory purity assessments between NMR and HPLC for this compound?
- Methodological Answer : Discrepancies may arise from NMR’s inability to detect non-UV-active impurities. Resolve by:
Complementary Techniques : Use HRMS to confirm molecular ion integrity.
Quantitative NMR (qNMR) : Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity quantification .
Spiking Experiments : Introduce a known impurity (e.g., Boc-Nva-OH) to identify unaccounted HPLC peaks .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical reporting of this compound’s synthetic yields and avoid selective data presentation?
- Methodological Answer :
- Full Disclosure : Report all trials, including failed attempts (e.g., "Yield: 60% (n=5; SD ±8%)").
- Raw Data Archiving : Deposit NMR spectra, HPLC chromatograms, and reaction logs in repositories like Zenodo or Figshare with DOI links .
- Negative Results : Publish in journals like PLOS ONE to highlight conditions where this compound underperforms (e.g., high-dielectric solvents causing premature hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
